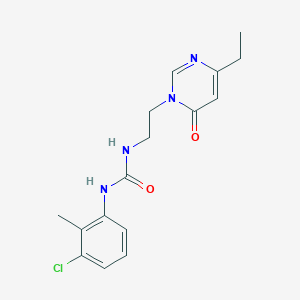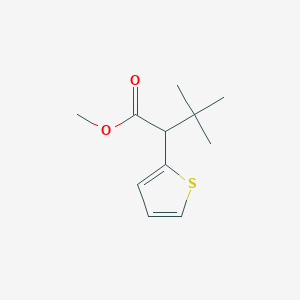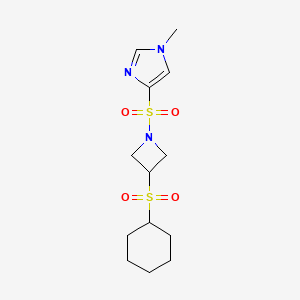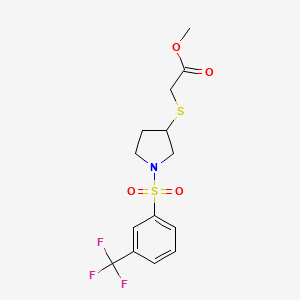![molecular formula C21H22N8O B2930819 4-((1H-imidazol-1-yl)methyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide CAS No. 2309602-57-9](/img/structure/B2930819.png)
4-((1H-imidazol-1-yl)methyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a triazolopyridazine ring, and an azetidine ring . It is likely to be used in medicinal chemistry research due to its structural complexity and the presence of these functional groups .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, imidazole was N-arylated with 4-fluorobenzaldehyde in the presence of hexadecyltrimethylammonium bromide as a catalyst . The resulting 4-(1H-imidazol-1-yl)benzaldehyde was then treated with various substituted acetophenones using a 10% NaOH solution in methanol to get the corresponding chalcones .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings. The imidazole ring is a five-membered ring with two nitrogen atoms, the triazolopyridazine is a six-membered ring with three nitrogen atoms, and the azetidine is a four-membered ring with one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The imidazole ring can undergo reactions at the nitrogen atoms, the triazolopyridazine ring can undergo reactions at the nitrogen and carbon atoms, and the azetidine ring can undergo reactions at the nitrogen atom .科学的研究の応用
Synthesis and Biological Evaluation
- This compound has been a part of research focusing on the synthesis of various heterocyclic compounds. These studies typically involve exploring the chemical properties and reactions of different functional groups and ring systems, including imidazoles and triazoles, to develop new compounds with potential biological activities. For instance, a study by Chen et al. (1982) involved the synthesis and biological evaluation of derivatives of the imidazo[4,5‐d]pyridazine and v‐triazolo[4,5‐d]pyridazine ring systems against human carcinomas (Chen et al., 1982).
Antitumor Activity
- Some derivatives of this chemical structure have shown promise in antitumor research. For example, Stevens et al. (1987) investigated the antitumor activity of 8-carbamoyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a compound with a similar structure, demonstrating its effectiveness against various murine tumors (Stevens et al., 1987).
Synthesis in Green Chemistry
- The compound's synthesis is also explored in the context of green chemistry. For example, Liu et al. (2012) developed a method for synthesizing similar compounds using environmentally benign solvents and catalysts, which is crucial for sustainable chemical research (Liu et al., 2012).
Exploration of Chemical Properties
- Research into the chemical properties of similar compounds has been ongoing to understand their potential applications better. This includes studies on their synthesis, reactivity, and the possibility of forming new ring systems or functional groups, as explored by Board et al. (2009) (Board et al., 2009).
作用機序
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that the compound may have good bioavailability.
Result of Action
Imidazole derivatives are known to show a broad range of biological activities , suggesting that this compound may have multiple effects at the molecular and cellular level.
Action Environment
It’s known that imidazole is stable under normal temperature and pressure , suggesting that this compound may also be stable under a variety of environmental conditions.
特性
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8O/c1-15-23-24-19-7-8-20(25-29(15)19)28-12-18(13-28)26(2)21(30)17-5-3-16(4-6-17)11-27-10-9-22-14-27/h3-10,14,18H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYFGFBOEQUISB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CC=C(C=C4)CN5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-imidazol-1-yl)methyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2930737.png)
![(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2930738.png)
![4-isopropyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2930739.png)
![3,5-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2930742.png)
![2-[(3E)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B2930743.png)


![3-Methyl-3-[(4-methyl-1,3-oxazol-2-yl)sulfanylmethyl]-1-(2,2,2-trifluoroethyl)azetidin-2-one](/img/structure/B2930749.png)

![2-(3-Methoxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2930753.png)
![Methyl 7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-2-(ethylthio)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2930754.png)
![Ethyl 1-({3-[6-(1-azepanyl)-3-pyridyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinecarboxylate](/img/structure/B2930757.png)
